molecular formula C21H20O6 B3408327 methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 869080-84-2

methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No. B3408327
CAS RN: 869080-84-2
M. Wt: 368.4 g/mol
InChI Key: DVWFGFMQGPXMDX-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate, also known as MMCP, is a synthetic compound that has been studied for its potential use in scientific research. MMCP is a member of the coumarin family of compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is not fully understood. However, studies have shown that it may exert its effects through the modulation of various signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate in lab experiments is its relatively low toxicity. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate. One potential area of research is the development of methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate and its potential therapeutic applications.

Scientific Research Applications

Methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has been studied for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12-17-10-9-16(26-13(2)20(22)25-4)11-18(17)27-21(23)19(12)14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWFGFMQGPXMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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